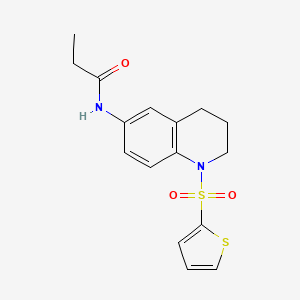

![molecular formula C20H23N3O4S2 B2929571 ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-95-1](/img/structure/B2929571.png)

ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

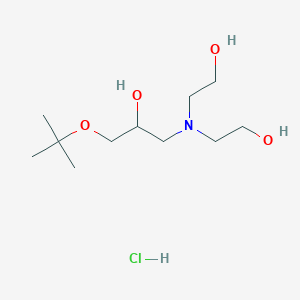

The compound is a derivative of thieno[2,3-c]pyridine, which is a heterocyclic compound containing a fused ring system of a thiophene and a pyridine . The ethyl carbamoyl, phenylsulfanylpropanoylamino, and carboxylate groups attached to the thieno[2,3-c]pyridine core suggest that this compound could have interesting biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thieno[2,3-c]pyridine core, and the introduction of the ethyl carbamoyl, phenylsulfanylpropanoylamino, and carboxylate groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-c]pyridine core, with ethyl carbamoyl, phenylsulfanylpropanoylamino, and carboxylate groups attached at specific positions. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carbamoyl and carboxylate groups could confer polarity to the molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has highlighted various methods for synthesizing related thienopyridine derivatives, showcasing their chemical versatility and potential for generating a wide range of biologically active compounds. For example, studies have demonstrated the utility of phosphine-catalyzed annulations for creating highly functionalized tetrahydropyridines, a process that could theoretically be adapted or provide insights into the synthesis of ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate (Zhu et al., 2003).

Heterocyclic Chemistry

The compound is a part of the thieno[2,3-d]pyrimidine class, which has been extensively studied for its heterocyclic chemistry applications. Research on thieno[2,3-d]pyrimidines has revealed novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are crucial intermediates in pharmaceutical synthesis (Santilli et al., 1971).

Supramolecular Chemistry

Investigations into the supramolecular aggregation of polysubstituted pyridines reveal the importance of C-H...O, C-H...F, and C-H...π interactions in the crystal structures of related compounds. These studies provide valuable insights into the molecular conformations and interactions that could influence the properties of ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate (Suresh et al., 2007).

Biological Activity and Potential Applications

The broader class of thieno[2,3-c]pyridine derivatives has been investigated for various biological activities, including antimicrobial properties. For instance, novel synthesis approaches have led to thienopyridine compounds with significant antimycobacterial activity, suggesting potential applications in treating bacterial infections (Raju et al., 2010). Furthermore, the antioxidant activities of selenolo[2,3-b]pyridine derivatives have been explored, indicating the potential for ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate to contribute to the development of new antioxidant agents (Zaki et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZQQXRPGQOHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)